molecular formula C18H24N2O6 B2537958 (1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid CAS No. 415973-33-0

(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B2537958
CAS RN: 415973-33-0
M. Wt: 364.398
InChI Key: GNGMRTZFVQZHOO-IGQOVBAYSA-N
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Description

The compound “(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains multiple functional groups, including carboxylic acid groups, carbonyl groups, and amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions of amines with carbonyl compounds . The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The amines could react with the carbonyl compounds to form imines, a process known as imine formation .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The Cahn-Ingold-Prelog rules could be used to unambiguously assign the handedness of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions . The amine groups could also react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the carbonyl group is polar, which could affect the compound’s solubility and reactivity .

Scientific Research Applications

Cyclization and Synthesis of Phenanthrene Derivatives

Cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and other derivatives. This method is employed in the synthesis of several octahydrophenanthrene derivatives, illustrating a route to complex molecules through cyclization reactions of cyclohexene-based precursors (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Fluoren-9-ones Synthesis

The reaction of ethyl cyclohexene-1-carboxylate with various aromatic substrates in the presence of concentrated sulfuric acid yields cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones. This synthesis demonstrates the versatility of cyclohexene derivatives in forming complex structures such as fluoren-9-ones, which have applications in material science and organic synthesis (Ramana & Potnis, 1993).

Ring-Closing Metathesis in Synthesis

(3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester was synthesized using ring-closing metathesis and diastereoselective Grignard reactions, showcasing the utility of cyclohexene derivatives in constructing complex, functionalized molecules. This approach highlights the synthesis of functionalized cyclohexene skeletons, which are important in pharmaceutical chemistry (Cong & Yao, 2006).

Crystallographic Characterization

The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid and its derivatives reveals their conformational preferences, which is crucial for understanding the physical and chemical properties of these compounds in various applications, including material science and drug design (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

properties

IUPAC Name

(1R,6S)-6-[2-[[(1S,6R)-6-carboxycyclohex-3-ene-1-carbonyl]amino]ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26/h1-4,11-14H,5-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t11-,12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMRTZFVQZHOO-IGQOVBAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCCNC(=O)C2CC=CCC2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)NCCNC(=O)[C@H]2CC=CC[C@H]2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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